Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-
Description
Chemical Structure: This compound features a thieno[2,3-d]pyrimidine core substituted with 5-ethyl and 2,6-dimethyl groups. A thioether linkage connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 2-fluorophenyl group at the nitrogen atom .
Properties
Molecular Formula |
C18H18FN3OS2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3OS2/c1-4-12-10(2)25-18-16(12)17(20-11(3)21-18)24-9-15(23)22-14-8-6-5-7-13(14)19/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
NTAXHJVCFXJIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thieno[2,3-D]pyrimidine Core
The thieno[2,3-D]pyrimidine core is typically synthesized starting from 2-aminothiophene derivatives. The key steps involve:
- Acylation of 2-aminothiophene to form an amide intermediate.
- Cyclization of the amide to yield thienopyrimidinone structures.
- Conversion of the pyrimidinone to chloropyrimidine using reagents such as phosphoryl chloride (POCl3).
These steps are well-documented in patent WO2000075145A1, which describes the preparation of 6-alkyl substituted thieno[2,3-D]pyrimidines with alkylthio groups at the 4-position through similar intermediates.
Introduction of the Thioether Group at the 4-Position
The 4-chloropyrimidine intermediate is then subjected to nucleophilic substitution with thiols to form the thioether linkage:
- The chloropyrimidine reacts with a thiol nucleophile under controlled conditions to replace the chlorine atom with a sulfanyl group.
- This substitution is typically performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), often with a base to facilitate the reaction.
This step is crucial to attach the thioether moiety that links the thienopyrimidine core to the acetamide side chain.
Formation of the Acetamide Moiety
The acetamide group is introduced by coupling the thioether intermediate with an appropriate amine, in this case, 2-fluoroaniline:
- The carboxylic acid precursor (or acid chloride derivative) is reacted with 2-fluoroaniline to form the amide bond.
- Activation of the acid is commonly achieved by converting it to the acid chloride using reagents such as oxalyl chloride or thionyl chloride.
- The amide coupling is usually performed under mild conditions to avoid side reactions, often in the presence of a base like triethylamine.
This step completes the synthesis of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-N-(2-fluorophenyl)-.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Acylation | 2-Aminothiophene | Acyl chloride | Amide intermediate |
| 2 | Cyclization | Amide intermediate | Heat, suitable solvent | Thienopyrimidinone |
| 3 | Chlorination | Thienopyrimidinone | POCl3 | 4-Chloropyrimidine |
| 4 | Nucleophilic substitution | 4-Chloropyrimidine + thiol | DMF/THF, base | 4-Thioether pyrimidine intermediate |
| 5 | Amide coupling | Acid chloride + 2-fluoroaniline | Base (e.g., triethylamine) | Target Acetamide compound |
Research Findings and Optimization Notes
- Reagent Choice: Phosphoryl chloride is preferred for chlorination due to its efficiency in converting pyrimidinones to chloropyrimidines.
- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution rates for thiol substitution.
- Temperature Control: Moderate heating (50–80 °C) is generally sufficient for cyclization and substitution steps; excessive heat may cause decomposition.
- Purification: Crystallization and chromatographic techniques are used to isolate intermediates and final products with high purity.
- Yield Considerations: Multi-step synthesis typically results in moderate overall yields (~40–60%), with optimization focusing on minimizing side reactions during substitution and amide coupling.
Comparative Data Table of Related Compounds and Preparation Variations
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C18H20FN3OS2
- Molecular Weight : 377.499 g/mol
- CAS Number : 606113-51-3
Medicinal Chemistry
Acetamide derivatives, particularly those with thieno[2,3-D]pyrimidine cores, have been explored for their potential therapeutic effects. The compound is being investigated for:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties. Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- may inhibit bacterial growth by interacting with enzymes involved in bacterial metabolism.
- Anticancer Properties : Preliminary research indicates that this compound might induce apoptosis in cancer cells by targeting specific signaling pathways related to cell proliferation and survival. It shows promise in modulating cancer cell growth and could be a candidate for further development in cancer therapies.
Pharmacology
The compound's mechanism of action involves selective binding to molecular targets such as enzymes and receptors. This binding can modulate their activity and lead to various therapeutic effects. Notably:
- Interaction with G-protein Coupled Receptors (GPCRs) : Acetamide has been shown to interact with GPCRs, which play crucial roles in many physiological processes. This interaction may be key to its biological activity and therapeutic potential.
Comparative Studies
When compared to similar compounds like Propanoic acid derivatives or other acetamides with different phenyl substituents, Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- demonstrates unique chemical and biological properties due to its specific functional groups. This uniqueness enhances its value in research settings focused on drug discovery and development.
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the efficacy of thieno[2,3-D]pyrimidine derivatives against various bacterial strains. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.
- Cancer Cell Research : In vitro studies have shown that Acetamide can induce apoptosis in breast cancer cells through the modulation of specific signaling pathways. These findings suggest potential applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of thioacetamide derivatives with variations in the pyrimidine core and aryl substituents. Key analogs include:
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structural Differences: Replaces the thienopyrimidine core with a distyrylpyridine moiety and introduces a 4-chlorophenyl group.
- Properties: Yield (85%), synthesized via reflux with sodium acetate in ethanol .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Structural Differences: Features a dihydropyrimidinone core and 2,3-dichlorophenyl substituent.
- Properties : Yield (80%), mp 230°C, molecular weight 344.21 g/mol, LogP ~3.5 (estimated from C13H11Cl2N3O2S formula).
N-(4-Phenoxy-phenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide (Compound 5.15)
- Structural Differences: Substitutes the 2-fluorophenyl group with a 4-phenoxy-phenyl moiety.
- Properties: Lower yield (60%), mp 224°C, and extended aromaticity due to the phenoxy group.
- Significance: The phenoxy group may improve solubility in organic solvents but reduce metabolic stability .
N-(3-Acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- Structural Differences : Replaces the 2-fluorophenyl group with a 3-acetylphenyl substituent.
- Properties : Molecular weight 399.53 g/mol (identical core), LogP 4.87.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s thienopyrimidine core and 2-fluorophenyl group balance lipophilicity (LogP 4.88) and moderate solubility, favoring blood-brain barrier penetration.
- Chlorophenyl and dichlorophenyl analogs exhibit higher electronegativity, which may enhance target binding but reduce solubility.
- Phenoxy-substituted derivatives show trade-offs between synthetic accessibility (lower yield) and solubility.
Biological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molar Mass : 399.57 g/mol
- CAS Number : 606113-51-3
The structure includes a thieno[2,3-D]pyrimidine core, an acetamide group, and a fluorophenyl moiety. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.
Research indicates that Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)- may exert its effects through:
- Enzyme Interaction : The compound is believed to interact with specific enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : It may act as a modulator for certain receptors involved in critical biological pathways.
Antimicrobial Properties
Preliminary studies suggest that Acetamide derivatives exhibit significant antimicrobial activity. The thieno[2,3-D]pyrimidine structure is known for its potential to disrupt microbial cell processes.
Anticancer Potential
Research has indicated that compounds with similar thienopyrimidine structures demonstrate anticancer properties. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of Acetamide derivatives:
These studies highlight the compound's potential as a therapeutic agent across various applications.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Acetamide derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
- Cancer Treatment : Another investigation revealed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Applications in Medicine and Industry
The unique properties of Acetamide make it suitable for various applications:
- Pharmaceutical Development : Investigated for use in designing new drugs targeting specific diseases.
- Agricultural Chemicals : Potentially used as an intermediate in synthesizing agrochemicals.
Q & A
Q. What are the key steps for synthesizing this acetamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thieno[2,3-d]pyrimidin-4-yl thiol intermediate with an N-(2-fluorophenyl)acetamide precursor. Critical steps include:
- Thiol activation : Use of coupling agents (e.g., DCC or EDC) to facilitate nucleophilic substitution at the thienopyrimidine sulfur .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity and solubility of intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
Optimization : Systematic variation of equivalents, reaction time (monitored by TLC/HPLC), and post-reaction purification (e.g., column chromatography) improves purity and yield .
Q. How do substituents on the thieno[2,3-d]pyrimidine ring influence spectroscopic characterization?
- 1H NMR : Methyl groups (e.g., 5-ethyl, 2,6-dimethyl) appear as singlets (δ 2.1–2.3 ppm), while thienopyrimidine protons resonate between δ 6.0–8.6 ppm, depending on substituent electronegativity .
- Mass spectrometry : Fragmentation patterns confirm the molecular ion ([M+H]+) and loss of substituents (e.g., ethyl or fluorophenyl groups) .
Methodological note : Deuterated DMSO is preferred for NMR due to the compound’s low solubility in CDCl3 .
Advanced Research Questions
Q. How can computational modeling predict bioactivity, and what experimental validation is required?
- In silico approaches : Density Functional Theory (DFT) calculates electron distribution at the thioacetamide sulfur and fluorophenyl group, predicting sites for hydrogen bonding or π-π stacking .
- Docking studies : Molecular docking with target proteins (e.g., kinases or GPCRs) identifies binding affinities. Use software like AutoDock Vina with parameters adjusted for sulfur-containing heterocycles .
Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition or cellular uptake studies) to refine models .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50 values)?
- Purity verification : Use orthogonal methods (HPLC, elemental analysis) to confirm >95% purity, as impurities (e.g., unreacted thiols) can skew bioassays .
- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess aggregation or solubility artifacts .
- Structural analogs : Compare activity of derivatives (e.g., varying fluorophenyl substituents) to isolate substituent-specific effects .
Q. How can reaction mechanisms be elucidated for unexpected byproducts (e.g., sulfoxide formation)?
- Mechanistic probes : Use isotopic labeling (e.g., 34S) or trapping agents (e.g., TEMPO) to identify radical intermediates .
- Kinetic studies : Monitor byproduct formation via time-resolved LC-MS to infer competing pathways (e.g., oxidation vs. nucleophilic substitution) .
Experimental Design and Data Analysis
Q. How to design SAR studies for this compound’s derivatives?
- Variable groups : Synthesize analogs with modified substituents (e.g., 2-fluorophenyl → 2,4-difluorophenyl or 3-chlorophenyl) .
- Assay selection : Prioritize high-throughput screens (e.g., fluorescence-based kinase assays) to rapidly assess activity across targets .
- Data normalization : Express activity relative to a positive control (e.g., staurosporine for kinase inhibition) to minimize inter-assay variability .
Q. What analytical techniques are critical for characterizing degradation products?
- LC-HRMS : Identifies degradation fragments (e.g., cleavage at the acetamide bond) with ppm-level mass accuracy .
- XRD : Resolves crystallographic changes in aged samples, particularly if sulfoxide formation alters the thienopyrimidine ring geometry .
Contradictions in Literature and Mitigation
Q. Why do reported yields vary significantly (50–80%) for similar derivatives?
Q. How to reconcile discrepancies in melting points (mp) across studies?
- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may melt at different temperatures .
- Purity correlation : Lower mp values often correlate with impurities; cross-check with elemental analysis .
Methodological Innovations
Q. How can machine learning improve synthesis planning for novel analogs?
- Dataset curation : Train models on reaction databases (e.g., Reaxys) using descriptors like substituent electronic parameters and solvent polarity .
- Outcome prediction : Predict optimal conditions (e.g., catalyst, temperature) for coupling reactions involving thienopyrimidine cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
